molecular formula C19H17N3O2S B2821961 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide CAS No. 1206994-23-1

2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide

Cat. No. B2821961
CAS RN: 1206994-23-1
M. Wt: 351.42
InChI Key: RLKPNONCJAKVBS-UHFFFAOYSA-N
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Description

“2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles have been found to undergo various chemical reactions . For instance, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Methodology

  • Synthesis Techniques : A study by Cativiela et al. (1986) detailed alternative procedures for synthesizing methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates, highlighting stereo-specific reactions and homologation processes Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986.

Antimicrobial Activity

  • Antimicrobial and Antifungal Properties : A series of novel compounds with structures related to the targeted molecule demonstrated broad-spectrum activity against Candida species, showcasing their potential as antimicrobial agents Özlem Temiz‐Arpacı, A. Özdemir, I. Yalcin, I. Yildiz, E. Akı-Şener, & N. Altanlar, 2005.

Anticancer Evaluation

Drug-likeness Prediction

  • ADME Properties and Drug-likeness : Pandya et al. (2019) synthesized a library of compounds to investigate their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activity, revealing excellent drug-likeness properties K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019.

Future Directions

The development of new compounds related to the thiazole scaffold that act as drug molecules with lesser side effects is an active area of research . Future work could focus on the design and development of different thiazole derivatives, with an emphasis on improving their biological activities and reducing side effects .

properties

IUPAC Name

2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12-16(25-19(21-12)13-7-3-2-4-8-13)11-17(23)22-15-10-6-5-9-14(15)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKPNONCJAKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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